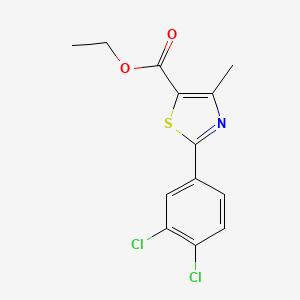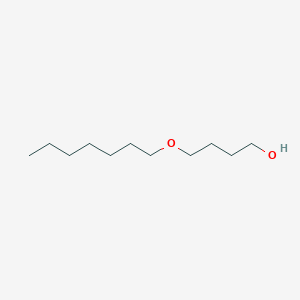
4-(heptyloxy)butan-1-ol
Übersicht
Beschreibung
“4-(n-Heptyloxy)butan-1-ol” is a chemical compound with the molecular formula C11H24O2 . It has an average mass of 188.307 Da and a monoisotopic mass of 188.177628 Da .
Molecular Structure Analysis
The molecular structure of “4-(n-Heptyloxy)butan-1-ol” consists of 11 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “4-(n-Heptyloxy)butan-1-ol” are not available, it’s known to be a component of the volatile pheromone produced by males of the Asian longhorned beetle .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(n-Heptyloxy)butan-1-ol” include a predicted boiling point of 269.7±8.0 °C, a density of 0.88, and a flash point of 70℃ .Wissenschaftliche Forschungsanwendungen
Pheromone Research in Pest Control
4-(n-Heptyloxy)butan-1-ol has been identified as a significant component in the pheromone system of certain beetle species, specifically in the Asian wood-boring beetle Anoplophora chinensis and the white-spotted longicorn beetle, Anoplophora malasiaca. This compound has been detected in male volatile extracts and has shown to attract both male and female beetles in field bioassays, suggesting its potential as an important attractant in pest management strategies (Hansen et al., 2015); (Yasui et al., 2019).
Chemical Analysis and Synthesis
The compound has been utilized in various studies related to chemical analysis and synthesis. For example, it has been used in exploring the peroxyl-radical-scavenging activity of certain alcohols and their analogues, indicating its relevance in antioxidant research (Stobiecka et al., 2016). Additionally, it plays a role in the study of solvent interactions, particularly in examining the mixing schemes of aqueous solutions at different temperatures (Tamura et al., 2000).
Industrial Applications
In an industrial context, 4-(n-Heptyloxy)butan-1-ol has been involved in research for improving processes like pervaporation for selective removal of certain compounds from water, demonstrating its significance in separation technologies (Izák et al., 2008). Furthermore, it has been a subject in the synthesis of novel compounds under solvent-free conditions, contributing to environmentally sustainable production methods (Urbala, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-heptoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKFIKRYMMKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B3336517.png)
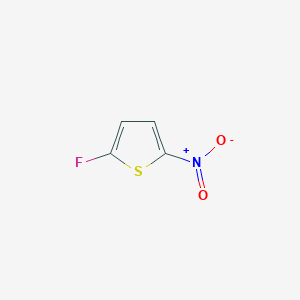
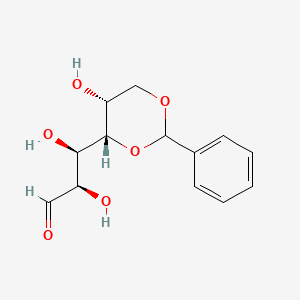
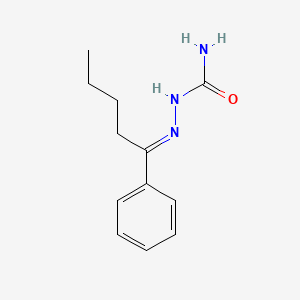
![1-Propyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336551.png)


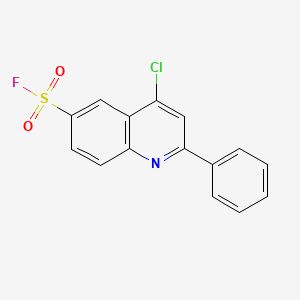


![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)

